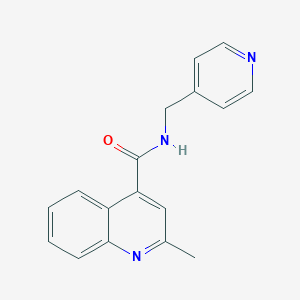
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide, also known as BRB-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acrylamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Research has shown that this compound can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. In addition, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Research has shown that this compound can reduce the production of reactive oxygen species and inhibit the activity of enzymes involved in inflammation. In addition, this compound has been shown to reduce the expression of genes involved in cancer cell growth and survival. This compound has also been shown to have low toxicity in animal models.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, low toxicity, and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its high cost.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to explore its anti-cancer properties and potential use in cancer therapy. In addition, future research could focus on optimizing the synthesis method to increase yield and reduce cost. Finally, future research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been synthesized using various methods, including the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acryloyl chloride in the presence of triethylamine. Another method involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde and 4-chlorobenzonitrile with acrylamide in the presence of potassium carbonate. Both methods have been reported to yield this compound with high purity.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)acrylamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties. Research has shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(3,5-dibromo-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClN2O2/c17-11-6-9(15(22)14(18)7-11)5-10(8-20)16(23)21-13-3-1-12(19)2-4-13/h1-7,22H,(H,21,23)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNYZJUGNJLAH-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)

![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)

![N-(3-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5136614.png)
![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)

![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136673.png)

![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)
